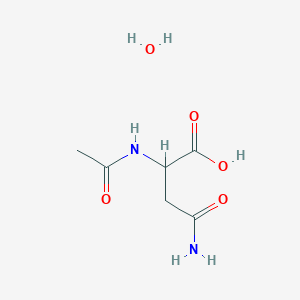![molecular formula C27H20Cl2N2 B11952481 (E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine] CAS No. 63839-06-5](/img/structure/B11952481.png)
(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) is an organic compound with the molecular formula C27H20Cl2N2 It is known for its unique chemical structure, which includes two benzylidene aniline groups connected by a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography, may be employed to obtain the final product.
化学反应分析
Types of Reactions
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学研究应用
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) involves its interaction with various molecular targets and pathways. The compound’s imine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, its aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
相似化合物的比较
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(N-(2-chlorobenzylidene)aniline): Similar structure but with the chlorine substituent in a different position, leading to different chemical and physical properties.
4,4’-Methylenebis(N-(4-bromobenzylidene)aniline): Bromine substituent instead of chlorine, which can affect the compound’s reactivity and applications.
The uniqueness of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
63839-06-5 |
|---|---|
分子式 |
C27H20Cl2N2 |
分子量 |
443.4 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-[4-[[4-[(4-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H20Cl2N2/c28-24-9-1-22(2-10-24)18-30-26-13-5-20(6-14-26)17-21-7-15-27(16-8-21)31-19-23-3-11-25(29)12-4-23/h1-16,18-19H,17H2 |
InChI 键 |
IZKKTDYBAJIIHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl)N=CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


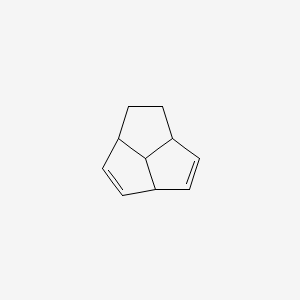
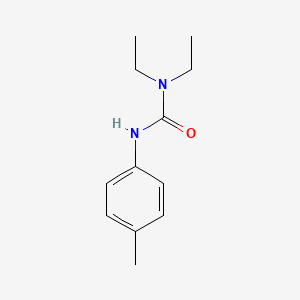
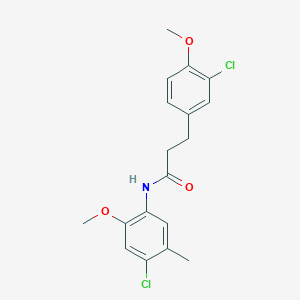
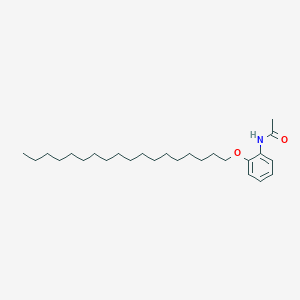
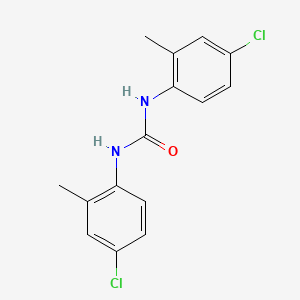

![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)

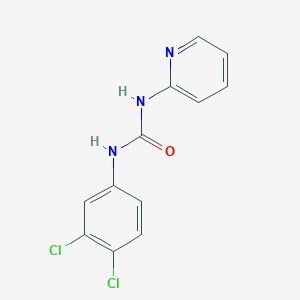


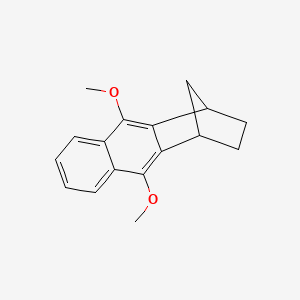
![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
